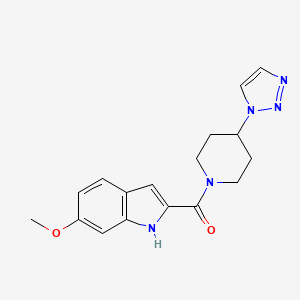

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a piperidine ring and an indole ring, which are common structures in many biologically active molecules .

Synthesis Analysis

The synthesis of such compounds often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition, to form the 1,2,3-triazole ring . This reaction is often catalyzed by copper(I) and can be performed under mild conditions . The other components of the molecule, such as the piperidine and indole rings, can be introduced through various synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The 1,2,3-triazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, the ring contains two nitrogen atoms and three carbon atoms . The piperidine and indole rings add further complexity to the structure .Chemical Reactions Analysis

The compound’s chemical reactivity is likely to be influenced by the presence of the triazole, piperidine, and indole rings. The triazole ring can participate in various reactions, including nucleophilic substitutions and reductions . The piperidine and indole rings can also undergo various reactions, such as electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the triazole, piperidine, and indole rings. For example, the presence of the methoxy group on the indole ring could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación

- Researchers have explored the cytotoxic effects of 1,2,4-triazole derivatives, including compounds similar to our target molecule, against human cancer cell lines such as MCF-7, Hela, and A549 . These derivatives demonstrated promising cytotoxic activity, particularly against Hela cells. Further studies could investigate their mechanism of action and potential as anticancer agents.

- Furoxan-based nitric oxide-releasing derivatives containing 1,2,4-triazole moieties have been evaluated for their anticancer and multidrug resistance reversal properties . Investigating the potential of our compound in this context could provide valuable insights.

- A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT . Our compound could be included in such studies to assess its efficacy.

- The 1,2,3-triazole ring system, which our compound contains, exhibits diverse biological activities, including antibacterial, antimalarial, and antiviral effects . Investigating these properties further could reveal additional applications.

- Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives in the aromatase enzyme’s active site . Our compound might interact with aromatase, making it relevant for hormone-related conditions.

- Heterocyclic compounds, especially those with nitrogen atoms like 1,2,4-triazoles, serve as essential scaffolds in drug discovery . Researchers can explore modifications of our compound to enhance its pharmacokinetics and pharmacological properties.

Anticancer Activity

Nitric Oxide Release and Anticancer Properties

In Vitro Cytotoxicity Screening

Biological Activities of 1,2,3-Triazole Ring Systems

Aromatase Inhibition

Drug Discovery and Medicinal Chemistry

Direcciones Futuras

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” could be a potential candidate for further study in drug discovery due to the presence of the biologically active 1,2,3-triazole, piperidine, and indole rings . Future research could focus on exploring its biological activity and optimizing its properties for potential therapeutic applications .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-triazole ring have been reported to exhibit a wide range of biological activities, including anticancer and antidiabetic properties. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . Molecular docking studies suggest that these derivatives interact with the binding pocket of the aromatase enzyme, a possible target .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to inhibit α-amylase and α-glucosidase , enzymes that play a vital role in the metabolism of carbohydrates. Inhibition of these enzymes is a therapeutic approach for the development of antidiabetic therapeutics .

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . These compounds have been found to induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-24-14-3-2-12-10-16(19-15(12)11-14)17(23)21-7-4-13(5-8-21)22-9-6-18-20-22/h2-3,6,9-11,13,19H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPVWPCFPVHXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)

![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)

![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)

![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)

![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)